molecular formula C16H19F3N4O3 B2985068 3-Oxo-N-(oxolan-2-ylmethyl)-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide CAS No. 2380096-38-6

3-Oxo-N-(oxolan-2-ylmethyl)-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide

Cat. No.: B2985068
CAS No.: 2380096-38-6
M. Wt: 372.348
InChI Key: CFFASJGYQGCLNX-UHFFFAOYSA-N
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Description

“3-Oxo-N-(oxolan-2-ylmethyl)-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide” is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-Oxo-N-(oxolan-2-ylmethyl)-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the oxolan-2-ylmethyl group: This step might involve nucleophilic substitution reactions.

    Attachment of the trifluoromethylpyridinyl group: This can be done using palladium-catalyzed cross-coupling reactions.

    Formation of the carboxamide group: This usually involves the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxolan-2-ylmethyl group.

    Reduction: Reduction reactions might target the carbonyl group in the carboxamide moiety.

    Substitution: The piperazine ring can undergo various substitution reactions, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules.

Biology

Biologically, piperazine derivatives are often explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds might be investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-microbial activities.

Industry

Industrially, these compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of “3-Oxo-N-(oxolan-2-ylmethyl)-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide” would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dihydro-1H-inden-2-yl)piperazine
  • 4-(2-Fluorophenyl)piperazine
  • N-(2-Methoxyphenyl)piperazine

Uniqueness

The presence of the trifluoromethyl group and the oxolan-2-ylmethyl moiety might confer unique properties to “3-Oxo-N-(oxolan-2-ylmethyl)-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide”, such as increased lipophilicity or enhanced binding affinity to certain biological targets.

Properties

IUPAC Name

3-oxo-N-(oxolan-2-ylmethyl)-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N4O3/c17-16(18,19)13-8-11(3-4-20-13)23-6-5-22(10-14(23)24)15(25)21-9-12-2-1-7-26-12/h3-4,8,12H,1-2,5-7,9-10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFASJGYQGCLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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